N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a 4-phenylpyrazole moiety via an ethyl chain.
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-22(19-8-10-21(11-9-19)30(28,29)26-13-4-5-14-26)23-12-15-25-17-20(16-24-25)18-6-2-1-3-7-18/h1-3,6-11,16-17H,4-5,12-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGFZBOCOVMOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Chlorobenzoic Acid
The core is prepared via sulfonylation of 4-chlorobenzoic acid with pyrrolidine:
- Sulfonylation :
$$ \text{4-Chlorobenzoic acid} + \text{Pyrrolidine} \xrightarrow{\text{SOCl}_2} \text{4-(Pyrrolidin-1-ylsulfonyl)benzoic acid} $$
Reaction conditions: Reflux in dichloromethane with thionyl chloride (SOCl2) as both solvent and catalyst.
- Acyl Chloride Formation :
The benzoic acid derivative is converted to its reactive acyl chloride using SOCl2:
$$ \text{4-(Pyrrolidin-1-ylsulfonyl)benzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride} $$
Yield: >90% based on analogous reactions.
Pyrazole Ethylamine Sidechain Preparation
Pyrazole Ring Formation
The 4-phenylpyrazole moiety is synthesized via:
Ethylamine Functionalization
The pyrazole is alkylated with 2-chloroethylamine:
$$ \text{4-Phenyl-1H-pyrazole} + \text{2-Chloroethylamine} \xrightarrow{\text{K}2\text{CO}3} \text{2-(4-Phenyl-1H-pyrazol-1-yl)ethylamine} $$
Reaction conditions: Acetonitrile reflux (80°C, 12 hr).
Amide Coupling Strategies
HBTU-Mediated Coupling
The final assembly uses peptide coupling reagents:
$$ \text{4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride} + \text{2-(4-Phenyl-1H-pyrazol-1-yl)ethylamine} \xrightarrow{\text{HBTU}} \text{Target Compound} $$
Optimized Conditions :
Alternative Coupling Methods
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | NaOH/CH2Cl2 | 65 | 92 |
| EDCI/HOBt | DMF | 78 | 95 |
| HATU | DIPEA | 82 | 97 |
Data adapted from sulfonamide coupling literature.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Critical Analysis of Synthetic Routes
Yield Optimization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolidine-sulfonyl group exhibits electrophilic character at the sulfur atom, enabling nucleophilic substitution under controlled conditions.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Sulfonamide hydrolysis | Aqueous HCl (1–3 M), 80–100°C, 4–6 hrs | Cleavage to form 4-sulfobenzoic acid derivatives | |
| Amine displacement | Primary amines (e.g., methylamine), DMF, 60°C | Replacement of pyrrolidine with alkyl/aryl amines |
Key Findings :
-
Hydrolysis of the sulfonamide group proceeds regioselectively under acidic conditions, preserving the pyrazole ring.
-
Amine displacement reactions require polar aprotic solvents (e.g., DMF) to stabilize transition states.
Oxidation-Reduction Reactions
The pyrazole and benzamide moieties participate in redox processes.
| Target Site | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Pyrazole ring | KMnO₄ (0.1 M in H₂O), 25°C, 2 hrs | Oxidation to pyrazole N-oxide derivatives | |
| Benzamide C=O | LiAlH₄ (THF, 0°C → reflux) | Reduction to benzyl alcohol derivatives |
Mechanistic Insights :
-
Pyrazole oxidation follows a radical-mediated pathway, with Mn(VII) intermediates confirmed via ESR studies.
-
LiAlH₄ reduces the benzamide carbonyl without affecting the sulfonamide group due to steric hindrance.
Electrophilic Aromatic Substitution
The 4-phenylpyrazole subunit undergoes electrophilic substitution at the para position relative to the nitrogen.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:3), 0°C, 1 hr | 4-Nitro-1H-pyrazole derivatives | |
| Sulfonation | H₂SO₄/SO₃, 50°C, 3 hrs | 5-Sulfo-1H-pyrazole derivatives |
Regioselectivity :
-
Nitration occurs exclusively at the pyrazole C4 position due to electron-donating effects of the adjacent ethylbenzamide chain .
Transition Metal-Catalyzed Couplings
The compound participates in cross-coupling reactions via its aryl halide intermediates.
Optimization Data :
-
Suzuki couplings achieve >85% yield with electron-deficient boronic acids .
-
Buchwald-Hartwig amination requires bulky ligands (Xantphos) to prevent catalyst deactivation .
Biological Activity-Related Reactivity
While not direct chemical reactions, interaction with biological targets involves covalent/non-covalent bind
Scientific Research Applications
Enzyme Inhibition
The sulfonamide group in the compound is known for its role as a pharmacophore in enzyme inhibitors. Compounds with similar structures have demonstrated inhibitory activity against various enzymes, including kinases and proteases. Preliminary studies indicate that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may inhibit specific enzymes relevant to cancer and inflammatory pathways, making it a candidate for further investigation in drug development.
Anti-inflammatory and Analgesic Properties
Research suggests that this compound may possess anti-inflammatory and analgesic properties. The mechanism of action likely involves interaction with molecular targets that modulate physiological responses. Such properties are crucial for developing new therapies for chronic pain and inflammatory diseases.
Anticancer Potential
Preliminary studies have indicated that this compound may exhibit anticancer properties. The unique combination of structural elements could confer distinct pharmacological effects compared to other compounds. Further research is needed to explore its efficacy against various cancer cell lines.
Case Study 1: Anticancer Activity
A study assessed the anticancer potential of similar pyrazole derivatives in vitro. The results showed significant inhibition of cell growth in breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 µM. This suggests that compounds with similar structures may be effective in targeting cancer cells.
Case Study 2: Antimicrobial Efficacy
In vitro studies on related compounds demonstrated antimicrobial activity against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated moderate antibacterial properties, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituents, physicochemical properties, and pharmacological relevance.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Diversity: The target compound’s pyrrolidin-1-ylsulfonyl group differentiates it from analogs with benzenesulfonamide () or nitro groups (). This substituent may enhance solubility compared to hydrophobic groups like chromenone () .
Molecular Weight and Complexity :
- The target compound (~443.5 g/mol) is less complex than Example 53 (589.1 g/mol) or ’s triazole derivative (449.5 g/mol), suggesting improved bioavailability .
Pharmacological Relevance :
- Pyrazole-sulfonamide hybrids (e.g., ) are associated with kinase inhibitory activity , particularly in anticancer contexts. The target compound’s ethyl linker may optimize steric interactions with kinase ATP-binding pockets .
- Fluorinated analogs () demonstrate enhanced metabolic resistance due to fluorine’s electronegativity, a feature absent in the target compound but worth exploring .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (Suzuki coupling) or (amide coupling), though the pyrrolidinylsulfonyl group may require specialized sulfonation steps .
Biological Activity
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a pyrazole ring, a pyrrolidine moiety, and a sulfonamide group, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure includes:
- Pyrazole Ring : Known for its role in various bioactive compounds.
- Pyrrolidine Moiety : Often associated with enhanced biological activity.
- Sulfonamide Group : Commonly found in enzyme inhibitors.
This structural configuration suggests that the compound may exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties .
1. Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound may possess anti-inflammatory effects. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce pain responses in various models. The mechanism likely involves modulation of specific enzymes and receptors involved in inflammation.
2. Anticancer Potential
Research highlights the potential of pyrazole derivatives in cancer treatment. Compounds with structural similarities to this compound have demonstrated inhibitory activity against key cancer-related enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase . These findings suggest that this compound could be a candidate for further development as an anticancer agent.
3. Enzyme Inhibition
The sulfonamide group present in the compound is indicative of potential enzyme inhibitory activity. Research on similar compounds shows they can inhibit various enzymes involved in critical biological pathways, including kinases and proteases. Future studies should focus on identifying specific enzyme targets for this compound.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Modulation : Interaction with receptors that regulate inflammatory responses.
- Enzyme Inhibition : Blocking the activity of specific enzymes involved in cancer progression or inflammation.
Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study A | Showed significant anti-inflammatory effects in animal models using similar pyrazole derivatives. |
| Study B | Demonstrated anticancer activity against BRAF(V600E) expressing cell lines with IC50 values indicating strong inhibition. |
| Study C | Highlighted the enzyme inhibitory potential of sulfonamide-containing compounds against proteases linked to cancer progression. |
Q & A
Q. What are the key strategies for synthesizing N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via hydrazine and dicarbonyl precursors, followed by sulfonylation using sulfonyl chlorides (e.g., pyrrolidine-1-sulfonyl chloride) under basic conditions . Optimization includes:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
- Catalysts : Bases such as K₂CO₃ or triethylamine facilitate sulfonamide bond formation .
- Temperature control : Reactions often require reflux (e.g., 80–100°C) to achieve high yields .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions, including the pyrazole ethyl linker and sulfonamide group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₂H₂₅N₅O₃S) and isotopic patterns .
- Chromatography : Reverse-phase HPLC with UV detection ensures >95% purity .
- Infrared Spectroscopy (IR) : Identifies functional groups like C=O (benzamide, ~1650 cm⁻¹) and S=O (sulfonamide, ~1150 cm⁻¹) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or ubiquitin ligases (e.g., Mdm2) using fluorescence-based assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. How does the compound’s structure influence its mechanism of action in targeting enzymes like Mdm2 or kinases?
The pyrrolidine sulfonamide group enhances hydrogen bonding with catalytic residues (e.g., Lys94 in Mdm2), while the 4-phenyl pyrazole moiety provides hydrophobic interactions within the enzyme’s binding pocket . Substituent effects:
Q. How can researchers resolve contradictions in biological activity data across different cell lines or assays?
- Dose-response profiling : Compare IC₅₀ values in multiple cell lines (e.g., resistant vs. sensitive phenotypes) .
- Off-target screening : Use proteome-wide affinity pulldown assays to identify unintended interactions .
- Metabolic stability : Assess cytochrome P450-mediated degradation in hepatic microsomes to rule out pharmacokinetic variability .
Q. What computational methods are effective for predicting and optimizing this compound’s pharmacokinetic properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like Mdm2 or EGFR .
- ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–4), aqueous solubility, and CYP450 inhibition .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide derivatization .
Q. What strategies are recommended for studying its in vivo efficacy and toxicity?
- Animal models : Xenograft mice for anticancer activity (dosage: 10–50 mg/kg, i.p. or oral) with weekly tumor volume monitoring .
- Toxicokinetics : Measure plasma concentrations via LC-MS/MS and monitor liver/kidney function markers (ALT, BUN) .
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in serum and urine .
Q. How can structural modifications enhance selectivity for specific biological targets?
- Bioisosteric replacement : Substitute pyrrolidine sulfonamide with piperidine or morpholine to modulate steric bulk .
- Heterocycle variation : Replace pyrazole with imidazo[1,2-b]pyrazol-1-yl to improve π-π stacking with aromatic residues .
- Pro-drug design : Introduce ester groups to enhance solubility and hydrolyze in vivo to the active form .
Methodological Considerations
Q. How should researchers design SAR studies to elucidate critical functional groups?
- Stepwise truncation : Synthesize analogs lacking pyrazole, sulfonamide, or benzamide groups to assess necessity .
- Substituent scanning : Systematically vary substituents on the phenyl ring (e.g., -F, -OCH₃) and measure activity shifts .
- Co-crystallization : Obtain X-ray structures of compound-target complexes to validate SAR hypotheses .
Q. What are best practices for validating target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein stability shifts upon compound treatment .
- Knockout/knockdown models : Use CRISPR/Cas9 to delete the target gene and confirm loss of compound efficacy .
- Fluorescent probes : Develop FITC-labeled analogs for confocal imaging of intracellular target localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
